molecular formula C10H17BrN2O B2552147 4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole CAS No. 1856088-78-2

4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole

Cat. No.: B2552147
CAS No.: 1856088-78-2
M. Wt: 261.163
InChI Key: NTXGJQWOBBZKDD-UHFFFAOYSA-N
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Description

4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an ethoxymethyl group, and an isobutyl group. Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the ethoxymethyl group: This step involves the reaction of the pyrazole derivative with ethyl chloroformate in the presence of a base.

    Introduction of the isobutyl group: This can be achieved through alkylation using isobutyl bromide in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically in the presence of a base.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.

    Materials science: It can be incorporated into polymers and other materials to impart specific properties, such as improved thermal stability or conductivity.

    Biological research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-isobutyl-1H-pyrazole: Lacks the ethoxymethyl group, which may affect its reactivity and applications.

    5-(ethoxymethyl)-1-isobutyl-1H-pyrazole:

    4-bromo-5-methyl-1-isobutyl-1H-pyrazole: Has a methyl group instead of an ethoxymethyl group, which could alter its properties and applications.

Uniqueness

4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethoxymethyl group, which can influence its reactivity and potential applications in various fields. The combination of these substituents can provide a balance of properties that may be advantageous for specific research and industrial purposes.

Properties

IUPAC Name

4-bromo-5-(ethoxymethyl)-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-4-14-7-10-9(11)5-12-13(10)6-8(2)3/h5,8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXGJQWOBBZKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1CC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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